

# A Comparative Guide to the Spectroscopic Analysis of 4-Vinylcyclohexene and Its Derivatives

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## Compound of Interest

Compound Name: 4-Vinylcyclohexene

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This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of **4-vinylcyclohexene** and its derivatives. Detailed experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented to facilitate structural elucidation and comparison between the parent compound and its common derivatives, **4-vinylcyclohexene** diepoxide and 4-ethylcyclohexene.

## Spectroscopic Data Comparison

The structural features of **4-vinylcyclohexene** and its derivatives give rise to characteristic signals in various spectroscopic analyses. The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR spectroscopy, and mass spectrometry.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ )

Compound	Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
4-Vinylcyclohexene	H-1, H-2 (vinyl)	5.65 - 5.75	m	-
H-3 (vinyl)	4.90 - 5.05	m	-	
H-4 (cyclohexene)	5.60 - 5.70	m	-	
H-5, H-6 (cyclohexene)	1.20 - 2.20	m	-	
H-7 (allylic)	2.05 - 2.15	m	-	
H-8 (allylic)	1.75 - 1.85	m	-	
4-Vinylcyclohexene Diepoxide	Epoxide Protons	2.90 - 3.15	m	-
Cyclohexane Protons	1.30 - 2.20	m	-	
Vinyl Proton (CH)	5.40 - 5.60	m	-	
Vinyl Protons (CH <sub>2</sub> )	4.95 - 5.15	m	-	
4-Ethylcyclohexene	Vinylic Protons	5.50 - 6.00	m	-
Allylic Protons	1.80 - 2.20	m	-	
Ethyl (CH <sub>2</sub> )	~1.40	q	7.5	
Ethyl (CH <sub>3</sub> )	~0.90	t	7.5	
Cyclohexene Protons	1.20 - 1.60	m	-	

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ )

Compound	Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
4-Vinylcyclohexene	C=C (vinyl)	143.8, 112.4
C=C (cyclohexene)	126.9, 126.1	
CH (allylic)	37.7	
CH <sub>2</sub> (cyclohexene)	31.1, 28.5, 24.9	
4-Vinylcyclohexene Diepoxide	Epoxide Carbons	50.0 - 53.0
Cyclohexane Carbons	25.0 - 35.0	
Vinyl Carbons	138.0, 115.0	
4-Ethylcyclohexene	C=C (cyclohexene)	~127.0
Allylic Carbons	~30.0 - 40.0	
Ethyl (CH <sub>2</sub> )	~29.0	
Ethyl (CH <sub>3</sub> )	~12.0	
Cyclohexene Carbons	~25.0 - 30.0	

Table 3: Characteristic IR Absorption Bands

Compound	Functional Group	Absorption Range (cm <sup>-1</sup> )
4-Vinylcyclohexene	=C-H stretch (vinyl & cyclohexene)	3080 - 3010
C-H stretch (alkane)	2960 - 2850	3080 - 3010
C=C stretch (vinyl & cyclohexene)	1650 - 1640	
=C-H bend (vinyl)	990, 910	
4-Vinylcyclohexene Diepoxide	C-H stretch (alkane)	2980 - 2880
Epoxide C-O stretch	~1250, ~850-950	2980 - 2880
C=C stretch (vinyl)	~1645	
=C-H bend (vinyl)	~990, ~915	
4-Ethylcyclohexene	=C-H stretch (cyclohexene)	~3020
C-H stretch (alkane)	2960 - 2850	~3020
C=C stretch (cyclohexene)	~1650	

Table 4: Key Mass Spectrometry Fragmentation Data (Electron Ionization)

Compound	Molecular Ion (M <sup>+</sup> ) [m/z]	Key Fragment Ions [m/z]	Fragmentation Pathway
4-Vinylcyclohexene	108	79, 54, 39	Retro-Diels-Alder reaction (loss of ethylene, C <sub>2</sub> H <sub>4</sub> ) is a characteristic fragmentation.
4-Vinylcyclohexene Diepoxide	140	111, 97, 81, 67	Loss of formyl radical (CHO), subsequent ring cleavages.
4-Ethylcyclohexene	110	81, 67, 54	Loss of ethyl radical (C <sub>2</sub> H <sub>5</sub> ), retro-Diels-Alder reaction.

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- <sup>1</sup>H NMR Acquisition:** Acquire the <sup>1</sup>H NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- <sup>13</sup>C NMR Acquisition:** Acquire the <sup>13</sup>C NMR spectrum on the same instrument. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands). Proton decoupling is employed to simplify the spectrum.

### Infrared (IR) Spectroscopy

- **Sample Preparation:** For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- **Data Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

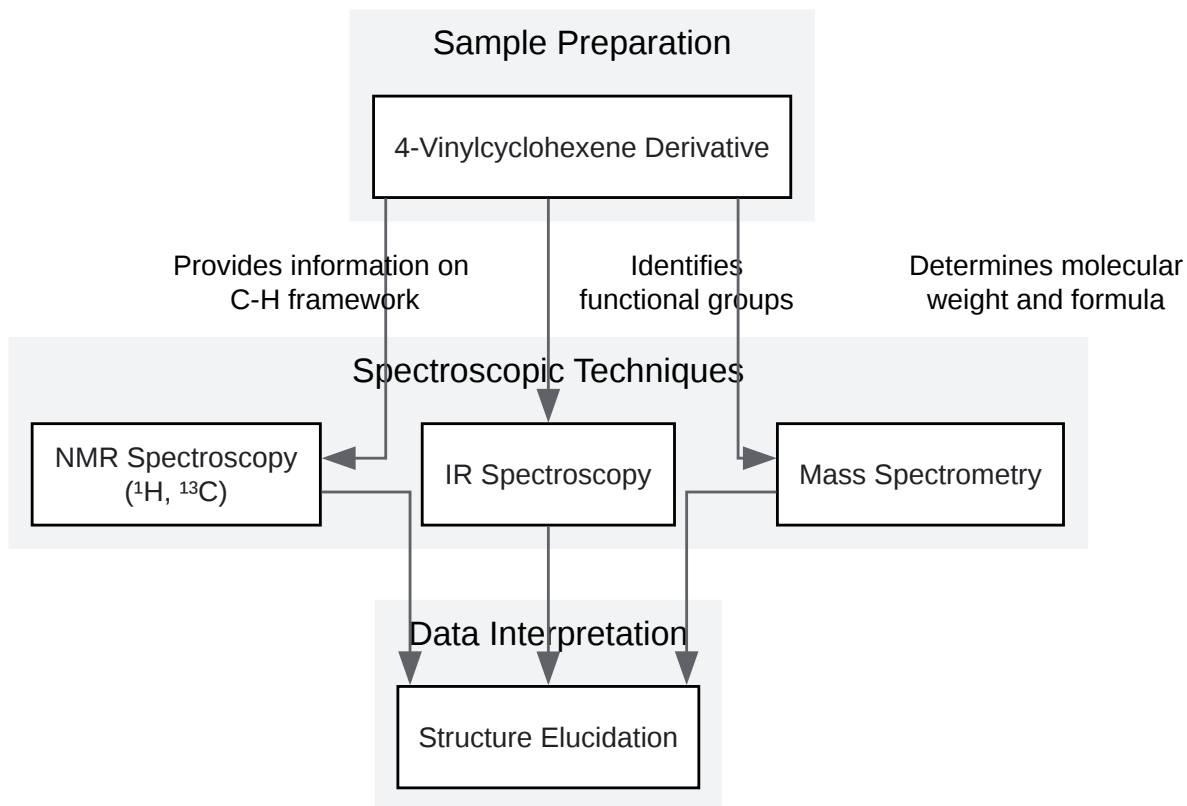
## Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a gas chromatography (GC-MS) system for volatile compounds or by direct infusion for pure liquids.
- **Ionization:** Utilize electron ionization (EI) at a standard energy of 70 eV.
- **Mass Analysis:** Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

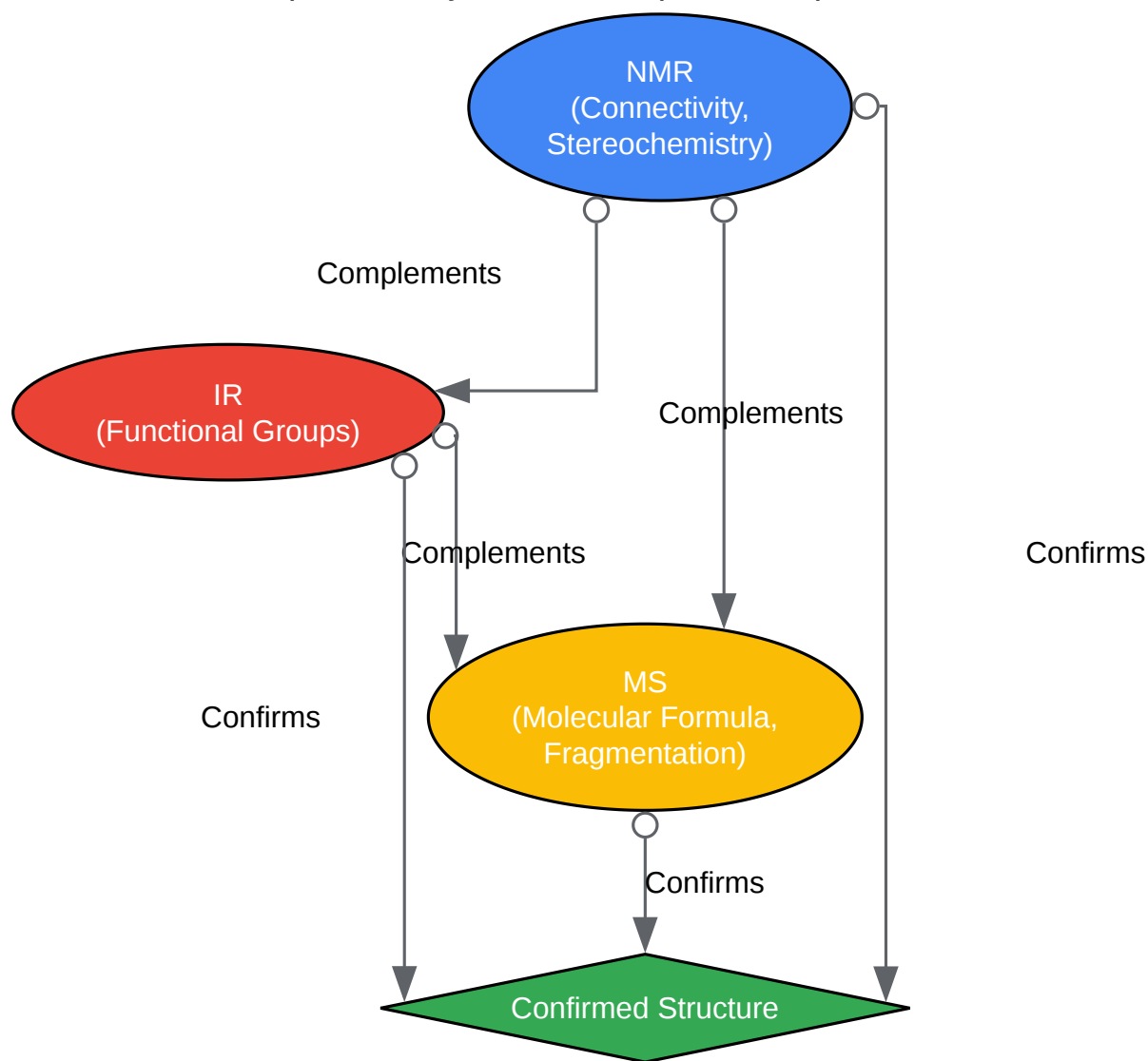
## Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for structural confirmation.

## General Workflow for Spectroscopic Analysis



## Complementary Nature of Spectroscopic Data



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